molecular formula C18H19N3O5 B4405011 N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide

N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide

Cat. No. B4405011
M. Wt: 357.4 g/mol
InChI Key: VBJVEBXMMTZZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA is a member of the benzamide family of compounds and is known for its ability to inhibit certain enzymes in the body.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is the inhibition of certain enzymes in the body. This compound has been shown to inhibit the activity of several enzymes, including HDAC6, PARP1, and PARP2. These enzymes are involved in various cellular processes, including DNA repair and gene expression. Inhibition of these enzymes can have therapeutic benefits for certain diseases, such as cancer and neurodegenerative disorders.

Mechanism of Action

N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide inhibits the activity of enzymes by binding to their active sites. The binding of this compound to the active site of an enzyme prevents the enzyme from carrying out its normal function. This can lead to a variety of downstream effects, including changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that is being inhibited. For example, inhibition of HDAC6 can lead to changes in gene expression and alterations in cellular metabolism. Inhibition of PARP1 and PARP2 can lead to the accumulation of DNA damage and cell death. These effects make this compound a promising compound for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also has a well-defined mechanism of action, which makes it useful for studying enzyme inhibition. However, this compound also has some limitations. It can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments. Additionally, this compound has a relatively short half-life in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-4-(4-morpholinyl)-3-nitrobenzamide. One area of research is the development of this compound analogs with improved pharmacological properties. This could include compounds with longer half-lives or reduced toxicity. Another area of research is the identification of new enzymes that are inhibited by this compound. This could lead to the development of new therapies for diseases that are not currently treatable with existing drugs. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-25-17-5-3-2-4-14(17)19-18(22)13-6-7-15(16(12-13)21(23)24)20-8-10-26-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJVEBXMMTZZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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